3,7-Dibromophenothiazin-5-ium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

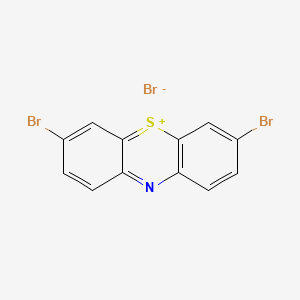

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,7-dibromophenothiazin-5-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2NS.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCQBWPKNZFNPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)[S+]=C3C=C(C=CC3=N2)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583836 | |

| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46710-21-8 | |

| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Lipophilicity:the Balance Between Hydrophilic and Lipophilic Character, Often Quantified by the Partition Coefficient Logp , Influences a Derivative S Ability to Cross Cell Membranes. Preliminary Data on Some Phenothiazinium Compounds Suggest That High Lipophilicity Can Be an Important Requirement for High in Vivo Anti Tumor Efficacy.researchgate.net

These design principles guide the rational modification of the phenothiazine (B1677639) scaffold to develop derivatives with enhanced potency and selectivity for specific therapeutic applications, from antimicrobial agents to enzyme inhibitors. uws.ac.ukmdpi.com

| Structural Feature | Influence on Activity | Example Principle |

| Ring Substitution (C-3, C-7) | Modulates electronic properties and ROS production. uws.ac.uk | "Heavy atom effect" from bromine enhances intersystem crossing. uws.ac.uk |

| N-10 Side Chain | Critical for activity and potency in many applications. if-pan.krakow.plslideshare.net | A three-carbon linker to a terminal amine is optimal for neuroleptic activity. slideshare.net |

| Cationic Nature | Promotes water solubility and targeting of anionic biomolecules. uws.ac.uk | Essential for DNA binding and selective antimicrobial action. uws.ac.uknih.gov |

| Lipophilicity | Affects membrane permeability and cellular uptake. researchgate.net | Higher lipophilicity may correlate with increased anti-tumor activity. researchgate.net |

Biological and Biomedical Research Applications of Phenothiazinium Compounds

Photodynamic Therapy (PDT) Applications

PDT is a minimally invasive therapeutic strategy with a dual-selectivity mechanism, relying on the localization of the photosensitizer in the target tissue and the precise application of light. nih.gov This minimizes damage to surrounding healthy tissues. nih.gov Phenothiazinium compounds are particularly well-suited for PDT due to their ability to absorb light, especially in the red and near-infrared range, which allows for deeper tissue penetration. nih.govmdpi.commdpi.com Upon activation, they efficiently produce ROS, leading to cell death. mdpi.comnih.gov This mechanism is the basis for their application in treating infections and cancers, as well as for sterilizing biological products. nih.govuws.ac.uk

Antimicrobial photodynamic therapy (aPDT) leverages photosensitizers to combat a wide array of pathogenic microorganisms, including bacteria, fungi, and viruses. rsc.org A significant advantage of aPDT is that the multi-targeted oxidative damage induced by ROS makes the development of microbial resistance highly unlikely. mdpi.commdpi.com Phenothiazinium salts like Methylene Blue and Toluidine Blue O are among the most studied and clinically used photosensitizers for antimicrobial applications. nih.gov Their cationic nature is crucial for their efficacy, as it facilitates binding to the negatively charged components of microbial cell walls. mdpi.com

Phenothiazinium photosensitizers have demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Generally, Gram-positive bacteria, such as Staphylococcus aureus, are more susceptible to photodynamic inactivation than Gram-negative bacteria like Escherichia coli. nih.gov This difference is attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier, limiting the uptake of the photosensitizer. mdpi.com

However, strategies to overcome this resistance include the development of phenothiazinium derivatives with multiple positive charges or their use in combination with agents that increase membrane permeability. mdpi.com Studies have confirmed the phototoxic effectiveness of various phenothiazinium salts against both E. coli and S. aureus. nih.gov The mechanism often involves oxidative damage to essential cellular components, leading to cell death. frontiersin.org It has also been noted that some bacteria can actively remove these dyes using multidrug resistance (MDR) efflux pumps, and inhibiting these pumps can enhance the effectiveness of aPDT. nih.govnih.gov

Table 1: Research Findings on Phenothiazinium Efficacy Against Bacteria

| Compound Family | Target Microorganism | Key Finding |

|---|---|---|

| Phenothiazines | Staphylococcus aureus, Escherichia coli | Cationic nature facilitates binding and photo-inactivation. mdpi.comnih.gov |

| Phenothiazines | Gram-Negative Bacteria | Outer membrane provides resistance, but poly-cationic derivatives can overcome this. mdpi.com |

Phenothiazinium-based aPDT is also a promising approach for treating fungal and yeast infections. These photosensitizers have shown significant activity against a range of fungal pathogens, including the common yeast Candida albicans. mdpi.comnih.gov The mechanism of action is similar to that in bacteria, involving the light-induced generation of ROS that cause widespread cellular damage. mdpi.com Research has demonstrated that combining phenothiazinium photosensitizers, such as Methylene Blue and its derivatives, with silver nanoparticles can create a synergistic effect, enhancing the antifungal activity against C. albicans and other fungi like Fusarium keratoplasticum at lower concentrations. nih.gov This suggests a potent therapeutic alternative for fungal infections. nih.gov

Table 2: Research Findings on Phenothiazinium Efficacy Against Fungi

| Compound/Association | Target Microorganism | Key Finding |

|---|---|---|

| Phenothiazines (e.g., Methylene Blue) | Candida albicans | Effective in generating ROS for fungal cell destruction. mdpi.comnih.gov |

The antimicrobial action of phenothiazinium photosensitizers is primarily driven by photogenerated ROS. nih.gov The process begins when the photosensitizer absorbs light, moving from a stable ground state to a short-lived excited singlet state. It then transitions to a more stable, longer-lived excited triplet state through intersystem crossing. mdpi.com From this triplet state, two main types of photochemical reactions can occur.

In the Type I process , the excited photosensitizer reacts directly with a substrate, such as a biological molecule, through electron or hydrogen atom transfer. This results in the formation of radical ions or free radicals, which can then react with molecular oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and other ROS. mdpi.com

In the more common Type II process , the excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). mdpi.com Singlet oxygen is a potent oxidizing agent that can damage a wide variety of biological macromolecules, including lipids, proteins, and nucleic acids. nih.govfrontiersin.org

A key target for phenothiazinium photosensitizers within microbial cells is nucleic acids (DNA and RNA). Their planar, cationic structure allows them to intercalate between the base pairs of DNA. Upon photoactivation, they can induce oxidative damage directly to the guanine (B1146940) bases, leading to strand breaks and lethal mutations. This ability to attack viral DNA is also a theoretical basis for their use in blood disinfection protocols. uws.ac.uk

Phenothiazinium compounds are also explored for their potential in cancer treatment. nih.gov Similar to aPDT, cancer PDT relies on the selective accumulation of the photosensitizer in tumor tissue, followed by light activation to induce cell death. nih.gov The resulting ROS can trigger apoptosis and necrosis in cancer cells and can also damage the tumor vasculature, cutting off its blood supply. nih.govnih.gov

Methylene Blue, a well-known phenothiazinium salt, is increasingly being investigated for anticancer PDT. nih.gov The presence of bromine atoms in photosensitizer molecules, as in the case of 3,7-Dibromophenothiazin-5-ium bromide, is known to potentially enhance photodynamic activity through the "heavy atom effect," which can increase the efficiency of the transition to the reactive triplet state. nih.gov While specific studies on this compound in cancer PDT are not prominent, its role as a precursor for other photosensitizers is significant. google.com Research into novel phenothiazinium derivatives and other organic salts for PDT aims to develop agents that absorb light in the near-infrared spectrum for deeper tumor penetration and greater phototoxicity with minimal side effects. nih.gov

The photodynamic properties of phenothiazinium compounds are utilized for the inactivation of pathogens in blood products, such as plasma, to ensure transfusion safety. nih.govuws.ac.uk Methylene Blue, for which this compound is a synthetic precursor, is used in some regions to treat plasma and remove infective agents. google.comuws.ac.uk The process involves adding the photosensitizer to the blood product and then illuminating it with light. nih.gov This generates ROS that effectively inactivate a broad spectrum of viruses, bacteria, and protozoa that may be present, without causing significant damage to the essential components of the plasma. nih.govrsc.org Research continues to focus on developing new and improved phenothiazinium derivatives that offer high virucidal and bactericidal activity while minimizing any potential damage to blood cells or toxicity to the recipient. uws.ac.uktandfonline.com

Photoantimicrobial Therapy

Phenothiazinium-DNA Interactions and Targeting

The interaction between small molecules and DNA is a cornerstone of drug design, particularly for anticancer and antimicrobial agents. nih.govacs.org Phenothiazinium compounds are well-recognized for their ability to bind to DNA through various non-covalent mechanisms, a property attributed to their planar, aromatic structure and cationic nature. nih.govacs.org

Phenothiazinium dyes interact with the DNA double helix primarily through two non-covalent modes: intercalation and groove binding. nih.gov

Intercalation: This is a dominant binding mode where the flat, polyaromatic phenothiazinium ring system inserts itself between the base pairs of the DNA helix, perpendicular to the helix axis. nih.govacs.org This insertion causes a structural distortion, unwinding and lengthening the DNA backbone to accommodate the ligand. nih.govsemanticscholar.org The well-studied phenothiazinium dye, Methylene Blue (MB), demonstrates this intercalative behavior. acs.org This mode of interaction is crucial for the function of many antitumor drugs. nih.govheraldopenaccess.us

Groove Binding: Molecules can also bind within the major or minor grooves of the DNA helix through hydrogen bonds and van der Waals forces. nih.gov Studies combining viscometric data and molecular dynamics simulations have shown that phenothiaziniums like MB can engage in both minor groove binding and intercalation. acs.orgnih.gov The specific binding mode can be influenced by factors such as the DNA sequence (e.g., alternating GC vs. AT sequences) and ionic strength. acs.org

Electrostatic Interactions: As cationic molecules, phenothiazinium salts are also attracted to the negatively charged phosphate (B84403) backbone of DNA, which can facilitate the initial association before more specific binding occurs. nih.gov

For This compound , its fundamental phenothiazinium structure strongly suggests a capacity for these DNA binding modes. Viscometric studies on related compounds indicate that phenothiaziniums interact with DNA through a combination of groove binding and monofunctional intercalation. nih.gov Furthermore, research on bis-phenothiazinium compounds, where two phenothiazinium units are linked, shows they can act as "bis-intercalators," leading to significantly higher DNA stabilization compared to their monomeric counterparts. nih.gov

Role in Overcoming Microbial Multidrug Resistance (MDR)

The emergence of multidrug resistance (MDR) in pathogenic bacteria is a critical global health threat, driven largely by the overexpression of efflux pumps that expel antibiotics from the cell. nih.govmdpi.comnih.gov Phenothiazinium compounds have been identified as both substrates and, in some cases, inhibitors of these pumps, opening new avenues for combating resistant infections. nih.govnih.gov

Research has conclusively shown that cationic phenothiazinium photosensitizers are recognized and actively transported by bacterial MDR efflux pumps. nih.govresearchgate.net This has been demonstrated across different bacterial species and pump families.

Gram-Positive Bacteria: In Staphylococcus aureus, phenothiazinium dyes like Methylene Blue (MB), Toluidine Blue O (TBO), and Dimethylmethylene Blue (DMMB) are substrates for the NorA efflux pump, a member of the Major Facilitator Superfamily (MFS). nih.govnih.gov Strains deficient in the NorA pump are significantly more susceptible to the photodynamic killing effects of these dyes compared to wild-type strains, while strains overexpressing NorA are more resistant. nih.govresearchgate.net

Gram-Negative Bacteria: In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, phenothiaziniums are substrates for Resistance-Nodulation-Division (RND) family pumps, including the AcrAB-TolC and MexAB-OprM systems, respectively. nih.govresearchgate.netnih.gov

This recognition by MDR pumps is a significant finding, as it means that the intrinsic antimicrobial activity of a phenothiazinium compound like This compound could be compromised in resistant bacterial strains due to reduced intracellular accumulation. nih.gov

| Phenothiazinium Compound | Bacterial Species | MDR Pump System | Reference |

|---|---|---|---|

| Methylene Blue (MB) | Staphylococcus aureus | NorA (MFS) | nih.govnih.gov |

| Toluidine Blue O (TBO) | Staphylococcus aureus | NorA (MFS) | nih.govnih.gov |

| Dimethylmethylene Blue (DMMB) | Staphylococcus aureus | NorA (MFS) | nih.gov |

| Methylene Blue (MB) | Escherichia coli | AcrAB-TolC (RND) | nih.govresearchgate.net |

| Toluidine Blue O (TBO) | Pseudomonas aeruginosa | MexAB-OprM (RND) | nih.govresearchgate.net |

Since phenothiaziniums are substrates for MDR pumps, a logical strategy to enhance their efficacy is to co-administer them with an efflux pump inhibitor (EPI). nih.govnih.gov This approach aims to block the pump, thereby increasing the intracellular concentration of the phenothiazinium dye and potentiating its antimicrobial effect. nih.gov

Studies have demonstrated that this combination strategy is effective. The use of known NorA inhibitors in S. aureus dramatically potentiates the photodynamic inactivation (PDI) mediated by various phenothiazinium dyes. nih.gov Similarly, an inhibitor of Gram-negative RND pumps enhances the light-mediated killing of P. aeruginosa by TBO. nih.gov This suggests that combining a compound like This compound with a suitable EPI could be a viable strategy to overcome MDR in clinically relevant pathogens. nih.govnih.gov Phenothiazine (B1677639) derivatives themselves, such as chlorpromazine, have also been reported to act as inhibitors of MDR pumps. nih.gov

Cellular Staining and Imaging Applications (e.g., Cytoplasmatic Staining)

Phenothiazinium dyes are well-established as effective agents for biological staining and cellular imaging, valued for their intense color, fluorescence properties, and ability to penetrate cells. nih.govnih.gov

Novel (phenothiazinyl)vinyl-pyridinium (PVP) dyes, which are derivatives of the phenothiazine scaffold, have shown low cytotoxicity and good internalization within melanoma cells. mdpi.comresearchgate.netnih.gov Their intense fluorescence makes them highly suitable as staining agents for various imaging applications. mdpi.comnih.gov

Studies using dyes such as Methylene Blue (MB), New Methylene Blue (NMB), Toluidine Blue O (TBO), and Dimethylmethylene Blue (DMMB) have shown that they accumulate within the cell cytoplasm. nih.gov Fluorescence microscopy reveals their localization in vesicle-like structures within the cytoplasm of treated cells. nih.gov These dyes offer advantages over other staining agents like Neutral Red (NR) due to their higher solubility and stability in culture media. nih.gov

Given that This compound is a member of the phenothiazinium salt family, it is expected to possess similar staining capabilities. nih.gov Its properties would likely make it a candidate for use in live-cell imaging and as a cytotoxicity indicator, where dye accumulation can correlate with cellular health status. nih.gov

| Phenothiazinium Dye | Cell Line Example | Observed Localization | Application | Reference |

|---|---|---|---|---|

| Methylene Blue (MB) | Vero, MDA-MB-231 | Cytoplasm, vesicle-like structures | Cytotoxicity indicator | nih.gov |

| New Methylene Blue (NMB) | Vero | Cytoplasm, vesicle-like structures | Cytotoxicity indicator | nih.gov |

| Toluidine Blue O (TBO) | Vero | Cytoplasm, vesicle-like structures | Cytotoxicity indicator | nih.gov |

| (Phenothiazinyl)vinyl-pyridinium (PVP) Dyes | B16-F10 Murine Melanoma | Intracellular | Fluorescent labels for imaging | mdpi.comresearchgate.netnih.gov |

Other Pharmacological Research Directions of Phenothiazine Scaffolds

The phenothiazine scaffold is a remarkably versatile structure in medicinal chemistry, serving as a platform for drugs with a wide array of biological activities beyond those already discussed. eurekaselect.comnih.gov The potential of This compound can be further contextualized by exploring these broader research areas.

Anticancer Activity: Numerous phenothiazine derivatives have demonstrated significant anticancer properties. eurekaselect.com They have been shown to induce apoptosis in cancer cells and target multiple signaling pathways. nih.gov Structure-activity relationship studies have revealed that the presence of halogens or other electron-withdrawing groups at the 2-position (and by extension, the structurally similar 3 and 7 positions) often correlates with favorable anticancer activity. eurekaselect.com This makes halogenated derivatives like This compound compounds of particular interest for developing new anticancer agents. eurekaselect.com

Antiprotozoal and Antiviral Activity: The phenothiazine scaffold has been explored for activity against various protozoa and viruses. eurekaselect.comnih.gov Phenothiazinium dyes have shown photosensitizing activity against trypanosomatids, and Methylene Blue is used to inactivate pathogens in blood products. eurekaselect.comresearchgate.net

Reversal of Cancer Multidrug Resistance: In addition to their role in bacterial MDR, phenothiazines have been investigated for their ability to reverse MDR in cancer cells. nih.govresearchgate.net Some derivatives can inhibit the function of P-glycoprotein and other ATP-binding cassette (ABC) transporters responsible for chemotherapeutic resistance. nih.gov

Neuroleptic and Antihistaminic Activity: Historically, phenothiazines like Chlorpromazine and Promethazine were developed as antipsychotic and antihistaminic drugs, highlighting the scaffold's ability to interact with central nervous system targets. nih.govmdpi.com

The continuous exploration of new phenothiazine hybrids and derivatives, including those modified with halogens or linked to other bioactive scaffolds, underscores the enduring importance of this chemical class in the search for novel therapeutics. nih.govresearchgate.net

Research into Antipsychotic and Antiemetic Activities

Phenothiazine derivatives were pioneers in the field of psychopharmacology, revolutionizing the treatment of schizophrenia and other psychotic disorders. nih.gov Their antipsychotic and antiemetic effects are primarily attributed to their ability to antagonize dopamine (B1211576) receptors, particularly the D2 subtype, in the brain's mesolimbic pathway. iiarjournals.org By blocking the hyperactivity of the neurotransmitter dopamine, these compounds can reduce symptoms like hallucinations and delusions. iiarjournals.org

The antiemetic (anti-nausea and vomiting) properties of many phenothiazines also stem from this dopamine blockade, specifically at the chemoreceptor trigger zone in the medulla oblongata. iiarjournals.org Furthermore, many of these compounds, such as Promethazine, exhibit potent antihistaminic effects by blocking H1 receptors, which contributes to their antiemetic and sedative actions. iiarjournals.orgimperfectpharmacy.in Some derivatives also possess anticholinergic properties that play a role in their mechanism of action. imperfectpharmacy.in Research has correlated the chemical structure of various phenothiazine derivatives with their antiemetic potency, with compounds like Thioproperazine methanesulphonate showing significantly higher activity compared to the benchmark, Chlorpromazine.

Anthelmintic Research

Historically, phenothiazine was one of the first modern synthetic drugs used to treat parasitic worm (helminth) infections in livestock, introduced for this purpose in the 1940s. mdpi.com It was considered a broad-spectrum anthelmintic, effective against a range of nematodes in animals like sheep and cattle. mdpi.com The mechanism of action is not fully understood but is thought to involve interference with the parasite's neuromuscular function. mdpi.com However, the use of the parent compound, phenothiazine, for this purpose has significantly declined due to the development of more effective drugs and instances of parasite resistance. mdpi.com Despite its diminished use, research has continued to explore its efficacy, with some studies showing that even low doses can reduce worm egg counts and inhibit larval production in both susceptible and resistant nematode strains. mdpi.com

Anticancer Drug Scaffold Development (beyond PDT)

Beyond their established uses, the phenothiazine structure has emerged as a versatile and promising scaffold for the development of new anticancer drugs, independent of their photosensitizing properties used in photodynamic therapy (PDT). mdpi.com Phenothiazine derivatives have demonstrated significant antitumor effects across a wide range of cancer types through multiple mechanisms of action. mdpi.com

Key mechanisms under investigation include:

Induction of Apoptosis: Many derivatives can trigger programmed cell death in cancer cells. For example, Promethazine has been shown to induce mitochondrial apoptosis in leukemia and colorectal cancer. mdpi.com

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by interfering with the cell cycle. Trifluoperazine can cause G0/G1 phase arrest in hepatocellular carcinoma cells. mdpi.com

Modulation of Signaling Pathways: Phenothiazines can disrupt critical signaling pathways that cancer cells rely on for growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways. mdpi.com

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, partly by suppressing the production of vascular endothelial growth factor (VEGF). mdpi.com

Calmodulin (CaM) Inhibition: The anticancer effects of some derivatives, like Fluphenazine, have been linked to the inhibition of calmodulin, a key calcium-binding protein involved in cell proliferation and other signaling events. mdpi.com

Researchers are actively synthesizing novel phenothiazine derivatives to enhance potency and reduce the neurological side effects associated with the parent antipsychotic drugs. For example, the novel analog CWHM-974 was found to be more potent against cancer cell lines than its parent compound, Fluphenazine, while having significantly less activity at dopamine and serotonin (B10506) receptors, demonstrating that the anticancer effects can be separated from the antipsychotic effects. mdpi.com

Table 1: Investigated Anticancer Mechanisms of Select Phenothiazine Derivatives

Advanced Materials and Optoelectronic Applications

Development as Electron-Donor Systems in Devices

The phenothiazine (B1677639) nucleus is inherently electron-rich, making its derivatives excellent candidates for electron-donor materials in various electronic devices. 3,7-Dibromophenothiazin-5-ium bromide serves as a key intermediate in the synthesis of these electron-donor systems. The bromine atoms on the phenothiazine ring are susceptible to nucleophilic substitution, allowing for the attachment of a wide array of electron-donating or -withdrawing groups. This chemical versatility is critical for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules, a fundamental aspect of designing efficient charge-transfer systems in electronic devices.

The synthesis of Methylene Blue analogues and other 3,7-disubstituted phenothiazines from this compound is a well-established route to novel electron-donor molecules. mst.edugoogle.com The reactivity of the dibrominated compound allows for the creation of new derivatives with tailored electronic properties for applications in materials science. mst.edu

Application in Organic Solar Cells (OSCs)

While this compound is not directly used as the active layer in organic solar cells, it is a pivotal precursor for the synthesis of dyes and donor materials that are. The derivatives of this compound, particularly Methylene Blue analogues, have been investigated as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in bulk heterojunction (BHJ) solar cells. researchgate.net

The general strategy involves reacting this compound with suitable amine-containing compounds to create a donor-π-acceptor (D-π-A) structure. The phenothiazine core acts as the electron donor, and the attached groups can be modified to tune the absorption spectrum and energy levels of the final dye, which are critical parameters for efficient solar cell performance. The development of 3,7-disubstituted phenothiazine dyes derived from this bromo-compound has been a subject of interest for creating sensitizers for organic solar cells. researchgate.net

Electroluminescent Devices and Organic Light-Emitting Diodes (OLEDs)

The creation of materials for electroluminescent devices and OLEDs is another area where this compound plays a foundational role. The phenothiazine structure is a common building block for hole-transporting materials (HTMs) and emitters in OLEDs due to its favorable electronic properties and thermal stability.

By starting with this compound, chemists can synthesize a variety of phenothiazine derivatives with tailored photophysical properties. The ability to introduce different substituents allows for the fine-tuning of the emission color and quantum efficiency of the resulting materials. While direct application of the dibromo-compound is not reported, its derivatives are central to the development of new materials for OLEDs.

Redox Indicators and Biosensors

Phenothiazine derivatives are well-known for their electrochemical activity, making them suitable for applications as redox indicators and in the construction of biosensors. This compound, as a precursor to many of these electroactive molecules, is integral to this field.

The electrochemical properties of phenothiazine-based dyes, such as Methylene Blue, which can be synthesized from this compound, allow them to act as effective redox mediators. google.com These mediators facilitate electron transfer between a biological recognition element (like an enzyme) and an electrode surface, which is the fundamental principle of many biosensors. The synthesis of novel phenothiazine derivatives from the dibromo-compound opens up possibilities for creating sensors with enhanced sensitivity and selectivity.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₃NS | chemscene.com |

| Molecular Weight | 435.96 g/mol | chemscene.com |

| CAS Number | 46710-21-8 | chemscene.com |

| Melting Point | 90-95 °C (decomposes) | hoffmanchemicals.com |

| Appearance | Solid | |

| Solubility | Insoluble in CHCl₃ and CH₂Cl₂ | mst.edu |

Computational Chemistry Data

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |

| LogP | 2.2596 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Mechanistic Insights into Reactivity and Biological Action

Electrochemical Behavior and Oxidation Mechanisms

The electrochemical properties of phenothiazinium compounds are central to their mechanism of action. Phenothiazine (B1677639) and its derivatives can undergo oxidation to form a stable cation radical. The formation of 3,7-Dibromophenothiazin-5-ium bromide itself involves the oxidation of the phenothiazine core. researchgate.net A common laboratory synthesis involves reacting phenothiazine with bromine, which leads to the formation of the 3,7-dibromo-phenothiazin-5-ium bromide salt. google.com This process highlights the susceptibility of the phenothiazine structure to electrophilic substitution and oxidation.

The general mechanism of phenothiazine oxidation involves the formation of an oxidized dimer and various polymers. nih.gov For phenothiazinium dyes, the cationic form (like this compound) can be photoexcited. In this excited state, it can act as a potent oxidizing agent. For example, photoexcited phenothiazine dyes can oxidize NADH (nicotinamide adenine (B156593) dinucleotide) by extracting an electron. nih.govacs.org This process reduces the dye to a colorless radical form (leuco form), while the NADH is oxidized. nih.govacs.org The reduced dye can then be reoxidized by molecular oxygen, regenerating the cationic dye and producing superoxide (B77818) radicals. nih.govacs.org This establishes a photoredox cycle where the phenothiazinium compound acts as a photocatalyst. acs.orgacs.org The reoxidation of the reduced dye is often the rate-determining step in this cycle. acs.org

Photoexcitation: PZ+ + hν → [PZ+]*

Electron Transfer (Oxidation of Substrate): [PZ+]* + NADH → PZ• + NAD• + H+

Reoxidation: PZ• + O2 → PZ+ + O2•−

This electrochemical behavior is fundamental to the role of phenothiazinium salts as redox indicators, photosensitizers, and biologically active agents. google.com

Molecular Recognition and Binding Modes (e.g., with DNA)

Phenothiazinium derivatives are well-known for their ability to interact with DNA, a key aspect of their biological action. nih.gov The primary mode of interaction is intercalation, where the planar, polycyclic aromatic structure of the phenothiazinium cation inserts itself between the base pairs of the DNA double helix. wikipedia.orgheraldopenaccess.us This insertion causes structural distortions in the DNA, such as unwinding of the helix, which can interfere with processes like DNA replication and transcription. wikipedia.orgheraldopenaccess.us

The binding of phenothiazinium dyes to DNA is a non-covalent interaction driven mainly by aromatic and hydrophobic interactions. rsc.orgnih.govrsc.org The positively charged cation is also attracted to the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions. heraldopenaccess.us Studies have shown that beyond simple intercalation, other binding modes like groove binding can also occur. nih.govrsc.org For instance, some bis-phenothiazinium compounds have been shown to interact with DNA through a combination of monofunctional intercalation, bis-intercalation (where both rings insert into the helix), and groove binding. nih.gov

The interaction is often preferential for certain base pairs, with many intercalators showing a preference for guanine-cytosine (G-C) sequences. nih.gov Photocleavage studies with phenothiazinium dyes have demonstrated that upon irradiation, DNA strand breaks occur predominantly at guanine (B1146940) bases. nih.govrsc.org The binding affinity of phenothiazinium dyes to DNA is typically in the order of 10^5 M⁻¹, a value characteristic of intercalating molecules. researchgate.net

| Interaction Type | Description | Driving Forces | Consequence for DNA |

| Intercalation | Insertion of the planar phenothiazinium ring between DNA base pairs. wikipedia.org | Aromatic and hydrophobic interactions. rsc.orgnih.gov | Unwinding of the helix, separation of base pairs, potential inhibition of replication. wikipedia.org |

| Groove Binding | Binding within the major or minor grooves of the DNA helix. nih.gov | Electrostatic interactions, van der Waals forces. | Minimal distortion compared to intercalation. |

| Electrostatic Interaction | Attraction between the cationic dye and the anionic phosphate backbone of DNA. heraldopenaccess.us | Ionic attraction. | External binding, stabilization of the complex. |

Structure-Activity Relationships and Design Principles in Phenothiazinium Derivatives

The biological activity of phenothiazinium derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have identified key features that govern their efficacy and mechanism of action. nih.govnih.govif-pan.krakow.pl

Conclusion and Future Research Directions

Current Achievements in 3,7-Dibromophenothiazin-5-ium Bromide and Phenothiazinium Research

Research into phenothiazinium salts has yielded significant advancements, particularly in the biomedical field. The parent compound, phenothiazine (B1677639), and its derivatives have been extensively investigated for their unique optical and electronic properties. rsc.orgrsc.org A primary achievement is the successful application of phenothiazinium dyes, such as Methylene Blue (MB) and Toluidine Blue O (TBO), as effective photosensitizers in photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT). nih.govresearchgate.net These compounds can be activated by harmless visible light to produce reactive oxygen species (ROS) that are toxic to targeted cells, a principle that has been harnessed to treat localized infections and certain types of cancer. nih.govmdpi.com Clinically, phenothiazinium salts are already used for the disinfection of blood products and in dental applications to sterilize cavities. nih.gov

The specific compound, this compound, plays a crucial role as a key synthetic intermediate. Its preparation through the reaction of phenothiazine with bromine is a foundational step for creating a variety of phenothiazinium analogues. google.com This process allows for subsequent nucleophilic substitution reactions to introduce different functional groups at the 3 and 7 positions, leading to the synthesis of a wide array of derivatives with tailored properties, including well-known dyes like Methylene Blue. google.com

The broad-spectrum antimicrobial activity of phenothiazinium salts against bacteria, fungi, viruses, and protozoa is a major achievement, offering a therapeutic avenue that is often independent of conventional drug resistance mechanisms. rsc.org The cationic nature of these molecules is believed to facilitate their interaction with and penetration of microbial cells, contributing to their efficacy. nih.gov

Emerging Research Avenues for Novel Phenothiazinium Derivatives

The future of phenothiazinium research is vibrant, with several emerging avenues aimed at enhancing the efficacy and expanding the applications of these compounds. A key focus is the rational design and synthesis of novel derivatives with superior properties.

Advanced Photosensitizers and Sonosensitizers: Researchers are creating new derivatives with improved photophysical characteristics. Strategies include extending the π-conjugated system through ring-fusion to shift light absorption into the near-infrared (NIR) region, which allows for deeper tissue penetration. news-medical.netnih.gov Another innovative approach is the development of sonosensitizers—molecules that can be activated by ultrasound instead of light, offering a noninvasive method for treating deep-seated tumors. mdpi.com

Organic Optoelectronics: The unique electronic properties of the phenothiazine core are being exploited in the field of materials science. rsc.orgrsc.org Derivatives are being designed for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and chemical sensors. rsc.orgresearchgate.netrsc.org Molecular engineering allows for the fine-tuning of redox potentials and solubility, making these compounds highly adaptable for various optoelectronic applications. manchester.ac.ukchemrxiv.org

Hybrid and Multi-Target Molecules: A promising strategy involves creating hybrid molecules that combine a phenothiazinium core with other pharmacologically active moieties. nih.gov For instance, linking a phenothiazinium photosensitizer to an efflux pump inhibitor could create a synergistic compound that is more effective against drug-resistant bacteria. nih.govnih.gov This approach opens the door to developing new drugs for complex diseases by engaging multiple therapeutic targets simultaneously. nih.gov

Tuning Physicochemical Properties: Significant effort is directed towards overcoming practical limitations of existing compounds. This includes modifying structures to reduce the tendency of dyes to aggregate in aqueous solutions, which can quench their photoactivity. news-medical.net Introducing functional groups like morpholine (B109124) or creating specific binary associates are methods being explored to improve stability and solubility. news-medical.netresearchgate.net

Challenges and Opportunities in Application Development

Despite the successes, the development and application of phenothiazinium derivatives face several challenges that also present significant opportunities for innovation.

Challenge: Microbial Resistance Mechanisms: A notable challenge is the ability of some bacteria to develop resistance to photodynamic inactivation. This can occur via multidrug resistance (MDR) efflux pumps, which actively expel the photosensitizer from the microbial cell, reducing its intracellular concentration and thus its effectiveness upon illumination. nih.gov

Opportunity: Combination Therapies: The discovery of efflux pump-mediated resistance opens the door to new therapeutic strategies. Combining phenothiazinium photosensitizers with specific MDR inhibitors could restore or enhance their antimicrobial efficacy. nih.govnih.gov This represents a significant opportunity to combat antibiotic-resistant infections, a pressing global health issue. news-medical.net

Challenge: Aggregation and Bioavailability: The aggregation of phenothiazinium dyes in aqueous environments is a persistent issue that can limit their practical use by diminishing their photochemical efficiency. news-medical.net

Challenge: Limited Tissue Penetration: The effectiveness of PDT is often constrained by the limited depth to which visible light can penetrate biological tissues. mdpi.comuws.ac.uk

Opportunity: NIR-Absorbing Dyes and Alternative Activation: This limitation is a major impetus for designing dyes that absorb in the "therapeutic window" of the NIR spectrum (700-900 nm), where tissue penetration is maximal. news-medical.netuws.ac.uk Furthermore, exploring alternative energy sources like ultrasound for sonodynamic therapy provides a pathway to circumvent the limitations of light-based therapies entirely. mdpi.com

Challenge: Synthesis and Purity: The efficient and scalable synthesis of phenothiazinium derivatives with high purity is essential for both clinical applications and materials science. google.comresearchgate.net

Opportunity: Green Chemistry and Process Optimization: There is an opportunity to develop more efficient, cost-effective, and environmentally friendly synthetic routes. Optimizing reaction conditions and purification methods will be crucial for the commercial viability and widespread adoption of new phenothiazinium-based technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-Dibromophenothiazin-5-ium bromide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic bromination of phenothiazine derivatives. Key steps include refluxing in anhydrous dichloromethane with N-bromosuccinimide (NBS) as a brominating agent. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is validated by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency. Contamination by mono-brominated byproducts can be minimized by controlling reaction stoichiometry and temperature .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography resolves the planar phenothiazine core and bromide counterion positioning (e.g., bond angles and distances).

- NMR : H NMR (DMSO-d6) shows aromatic proton splitting patterns (δ 7.2–8.1 ppm), while C NMR confirms bromine-induced deshielding.

- UV-Vis spectroscopy (λ ~ 300–400 nm) identifies π→π* transitions, with shifts indicating bromine’s electron-withdrawing effects .

Q. What safety protocols are critical for handling and disposing of this compound?

- Methodological Answer : Due to potential mutagenicity (common in brominated aromatics):

- Solid waste (gloves, filters) should be autoclaved and incinerated via institutional hazardous waste programs.

- Liquid waste : Treat with activated charcoal (1 g/L, stirred for 24 hr), filter, and verify decontamination via UV fluorescence (absence of λ ~ 550 nm emission). Residual bromide ions can be quantified by ion chromatography .

Advanced Research Questions

Q. How can mechanistic studies elucidate bromination regioselectivity in phenothiazine derivatives?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts electron density maps to identify reactive sites. Experimental validation involves competitive bromination of substituted phenothiazines, with LC-MS monitoring intermediate formation. Kinetic isotope effects (e.g., ) further distinguish electrophilic vs. radical pathways .

Q. What role could this compound play in perovskite solar cell optimization?

- Methodological Answer : As a precursor for hole-transport layers, its bromide ions may passivate defects in perovskite films (e.g., MAPbI3). Test via spin-coating a 2 mM solution in chlorobenzene, followed by XPS to confirm Pb-Br bonding. Device efficiency (PCE) is evaluated under AM 1.5G illumination, with stability monitored via impedance spectroscopy .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Cross-validate using:

- Dynamic Light Scattering (DLS) to detect aggregation in DMSO/water mixtures.

- Isothermal Titration Calorimetry (ITC) to measure solvation enthalpy.

- HPLC with charged aerosol detection to quantify dissolved vs. particulate fractions. Confounding factors include trace moisture or solvent impurities, requiring Karl Fischer titration and GC-MS solvent analysis .

Q. What analytical strategies track environmental persistence of this compound in wetland sediments?

- Methodological Answer : Deploy tracer tests with isotopically labeled Br analogs. Use capillary electrophoresis (CE) with direct UV detection (200 nm) for high chloride tolerance. Sediment cores are analyzed via LC-MS/MS (MRM mode, m/z 350→80 for bromide release). Breakthrough curves model adsorption coefficients (Kd) and degradation half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.